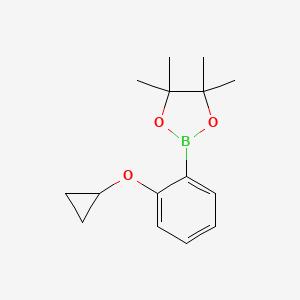
2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C15H21BO3 and its molecular weight is 260.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound with a unique boron-containing structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C15H21BO3
- Molecular Weight : 260.14 g/mol
- CAS Number : 1119090-11-7
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties and mechanisms of action. The following sections summarize key findings from recent research.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| PC-3 (Prostate) | 8.3 | G1 phase cell cycle arrest |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of bacterial strains. A study reported that it has a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
The proposed mechanisms underlying the biological activities of this compound include:
- Boron Interaction : The boron atom in the dioxaborolane structure is crucial for biological activity as it can form stable complexes with biomolecules.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells leading to apoptosis.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell metabolism.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Study on Breast Cancer Models : In xenograft models of breast cancer, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis indicated increased apoptosis in treated tumors.
- Antimicrobial Efficacy : A clinical trial assessing its efficacy against skin infections caused by resistant bacterial strains showed promising results with a notable reduction in infection rates among treated patients.
科学的研究の応用
Applications in Organic Synthesis
1. Boron Compounds in Organic Reactions:
- The compound functions as a boronic acid derivative, which is crucial in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for forming carbon-carbon bonds in the synthesis of complex organic molecules.
- Case Study: A study demonstrated the effectiveness of boron compounds like this dioxaborolane in synthesizing biaryl compounds, showcasing its utility in pharmaceutical chemistry .
2. Building Block for Drug Development:
- Its structural characteristics allow it to serve as a building block in the synthesis of various pharmaceuticals. The cyclopropoxy group can enhance the biological activity of drug candidates.
- Research Example: The incorporation of similar dioxaborolane derivatives has been linked to improved selectivity and potency in targeting specific biological pathways .
Applications in Medicinal Chemistry
1. Anticancer Agents:
- Compounds containing boron have shown promise as anticancer agents due to their ability to interact with biological molecules and modulate cellular processes.
- Case Study: Research indicated that dioxaborolane derivatives could inhibit tumor growth by disrupting mitotic spindle formation in cancer cells .
2. Targeted Drug Delivery Systems:
- The unique properties of this compound allow it to be integrated into targeted drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents.
- Example: Studies have explored the use of boron-containing compounds in creating nanoparticles for targeted delivery of chemotherapeutics .
特性
IUPAC Name |
2-(2-cyclopropyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-8-13(12)17-11-9-10-11/h5-8,11H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFGLJQMSLJQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















